molecular formula C12H12N2O2 B1611657 Ethyl 6-aminoquinoline-3-carboxylate CAS No. 21872-92-4

Ethyl 6-aminoquinoline-3-carboxylate

Cat. No.: B1611657
CAS No.: 21872-92-4
M. Wt: 216.24 g/mol
InChI Key: CKSCDHZNOKMFPX-UHFFFAOYSA-N
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Description

Ethyl 6-aminoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. This compound features an ethyl ester group at the 3-position and an amino group at the 6-position of the quinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-aminoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

Uniqueness

Ethyl 6-aminoquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry. The amino group at the 6-position enhances its potential as a pharmacophore in drug development.

Properties

IUPAC Name

ethyl 6-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSCDHZNOKMFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534739
Record name Ethyl 6-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21872-92-4
Record name Ethyl 6-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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